

# In Vivo Applications of O-1918: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth exploration of the experimental use of O-1918 in animal models, detailing its physiological effects, underlying mechanisms, and established protocols to guide future research and drug development.

### Introduction

O-1918 is a synthetic, cannabidiol-related compound that has garnered significant interest in the scientific community for its activity at the orphan G protein-coupled receptors GPR18 and GPR55.[1] Unlike classical cannabinoids, O-1918 does not bind to CB1 or CB2 receptors, making it a valuable tool for investigating the physiological roles of these alternative cannabinoid-sensitive receptors.[2] This technical guide provides a comprehensive overview of in vivo studies utilizing O-1918, with a focus on its application in models of diet-induced obesity and its effects on cardiovascular hemodynamics.

## **Core Pharmacology and Mechanism of Action**

O-1918 is characterized as a putative antagonist for GPR55 and an antagonist or biased agonist for GPR18.[3] Its primary utility in research lies in its ability to probe the functions of these receptors in various physiological and pathophysiological contexts. In vitro studies have demonstrated that O-1918 can inhibit the vasorelaxant effects of abnormal cannabidiol (abn-CBD) and anandamide (AEA).[2][3] Furthermore, it has been shown to block the abn-CBD-induced activation of the phosphatidylinositol 3-kinase/Akt pathway in endothelial cells.[2]



# In Vivo Studies in Diet-Induced Obesity

A significant body of in vivo research on O-1918 has been conducted using diet-induced obese (DIO) rat models. These studies have aimed to elucidate the role of GPR18 and GPR55 in metabolic regulation.

## **Experimental Protocols**

Diet-Induced Obesity Model:

Male Sprague-Dawley rats are typically fed a high-fat diet (approximately 40% digestible energy from lipids) for a period of 9-10 weeks to induce obesity.[3][4] A control group is maintained on a standard chow diet.

**Drug Administration:** 

Following the induction of obesity, animals are treated with O-1918, typically administered via daily intraperitoneal (i.p.) injection. A common vehicle for O-1918 is a solution of 0.9% isotonic saline containing 0.75% Tween 80.[3][4]

- Dosage: A frequently used dose of O-1918 in these studies is 1 mg/kg.[3][4][5]
- Duration: Chronic administration is common, with treatment periods lasting for 6 weeks.[3][4]

## **Physiological Outcomes**

Chronic administration of O-1918 in DIO rats has yielded several key findings, summarized in the table below.



| Parameter                                                                         | Effect of O-1918 Treatment | Reference |
|-----------------------------------------------------------------------------------|----------------------------|-----------|
| Body Weight                                                                       | No significant alteration  | [3][4]    |
| Body Fat Composition                                                              | No significant alteration  | [3][4]    |
| Albuminuria                                                                       | Improved (reduced)         | [3][5][6] |
| Renal Tubular Hypertrophy                                                         | Reduced                    | [6]       |
| Brown Adipose Tissue (BAT)<br>Mass                                                | Decreased                  | [6]       |
| Circulating Pro-inflammatory<br>Cytokines (IL-1α, IL-2, IL-17α,<br>IL-18, RANTES) | Upregulated                | [3][4][6] |
| Plasma Aspartate<br>Aminotransferase (AST)                                        | Upregulated                | [3][4]    |





Click to download full resolution via product page

Caption: Experimental workflow for in vivo studies of O-1918 in a diet-induced obesity model.



## Cardiovascular Effects of O-1918

In vivo studies have also investigated the role of O-1918 in the cardiovascular system, particularly its ability to antagonize the hypotensive effects of other cannabinoids.

# **Experimental Protocol**

Anesthetized Rat Model:

Studies are often conducted in anesthetized rats to measure hemodynamic parameters. Urethane is a commonly used anesthetic.[7]

Drug Administration:

O-1918 is administered intravenously prior to the administration of a hypotensive agent, such as anandamide.[7]

Dosage: A dose of 3 μmol/kg of O-1918 has been shown to be effective.[7]

#### **Cardiovascular Outcomes**

In anesthetized rats, anandamide induces a delayed and prolonged decrease in mean, systolic, and diastolic blood pressure. Pre-treatment with O-1918 significantly reduces this hypotensive effect, suggesting that a non-CB1, O-1918-sensitive receptor is involved in the vascular response to anandamide.[7]

| Parameter                   | Effect of<br>Anandamide | Effect of<br>Anandamide with<br>O-1918 Pre-<br>treatment | Reference |
|-----------------------------|-------------------------|----------------------------------------------------------|-----------|
| Mean Blood Pressure         | Decreased               | Attenuated decrease                                      | [7]       |
| Systolic Blood Pressure     | Decreased               | Attenuated decrease                                      | [7]       |
| Diastolic Blood<br>Pressure | Decreased               | Attenuated decrease                                      | [7]       |





Click to download full resolution via product page

Caption: Proposed mechanism of O-1918 in antagonizing anandamide-induced hypotension.

#### **Skeletal Muscle Homeostasis**

The effects of O-1918 on skeletal muscle have also been explored in the context of dietinduced obesity. In DIO rats, chronic treatment with O-1918 was found to upregulate the mRNA expression of APPL2 in white gastrocnemius muscle.[5] In vitro studies using C2C12 myotubes showed that O-1918 treatment upregulated the mRNA of PGC1 $\alpha$ , NFATc1, and PDK4, which are markers of oxidative capacity and fatty acid metabolism.[5][8] However, these effects were not observed in human primary myotubes from obese individuals.[5][8]

## **Summary and Future Directions**

In vivo studies have established O-1918 as a critical tool for investigating the physiological roles of GPR18 and GPR55. In the context of diet-induced obesity, O-1918 has demonstrated a potential therapeutic benefit in improving albuminuria and reducing renal tubular hypertrophy.[3] [6] However, its lack of effect on body weight and its pro-inflammatory cytokine profile suggest that its utility as a treatment for obesity itself may be limited.[3][4] In the cardiovascular system, O-1918 has been instrumental in revealing the contribution of non-CB1/CB2 receptors to the regulation of blood pressure.[7]



Future research should aim to further delineate the specific contributions of GPR18 and GPR55 to the observed effects of O-1918. The development of more selective antagonists for each receptor will be crucial in this endeavor. Additionally, exploring the therapeutic potential of O-1918 in other disease models where GPR18 and GPR55 are implicated, such as inflammatory conditions and pain, is a promising avenue for further investigation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. O-1918 Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical cannabinoid ligands O-1602 and O-1918 administered chronically in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A cannabinoid receptor, sensitive to O-1918, is involved in the delayed hypotension induced by anandamide in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Atypical Cannabinoid Ligands O-1602 and O-1918 on Skeletal Muscle Homeostasis with a Focus on Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Applications of O-1918: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109532#in-vivo-studies-using-o-1918]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com